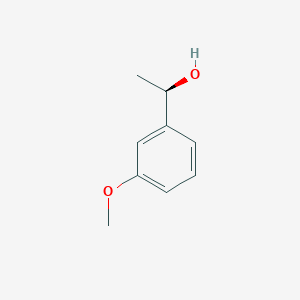![molecular formula C9H8N4O B054930 5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one CAS No. 115419-99-3](/img/structure/B54930.png)
5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Mevalonic Acid Lactone is an organic compound with the molecular formula C₆H₁₀O₃. It is a lactone form of mevalonic acid, which is a key intermediate in the biosynthesis of terpenes and steroids. The compound is known for its role in the mevalonate pathway, which is crucial for the production of cholesterol and other isoprenoids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Mevalonic Acid Lactone can be synthesized through the esterification of isopropylidene acetoacetate followed by hydrolysis and lactonization. The process involves the reaction of isopropylidene acetoacetate with an alcohol (usually ethanol) under acidic conditions to form an ester. This ester is then heated to induce lactonization, resulting in the formation of DL-Mevalonic Acid Lactone .
Industrial Production Methods: Industrial production of DL-Mevalonic Acid Lactone typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: DL-Mevalonic Acid Lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mevalonic acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the lactone ring under basic conditions.
Major Products:
Oxidation: Mevalonic acid.
Reduction: Mevalonic alcohol.
Substitution: Various substituted lactones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
DL-Mevalonic Acid Lactone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of terpenes and steroids.
Biology: It plays a role in studying the mevalonate pathway and its regulation.
Medicine: Research on cholesterol-lowering drugs (statins) often involves DL-Mevalonic Acid Lactone to understand their mechanism of action.
Mecanismo De Acción
DL-Mevalonic Acid Lactone exerts its effects primarily through its role in the mevalonate pathway. It is converted to mevalonic acid, which is then phosphorylated to produce isopentenyl pyrophosphate (IPP). IPP is a key building block for the synthesis of various isoprenoids, including cholesterol. The compound also influences the activity of enzymes such as HMG-CoA reductase, which is a target for statin drugs .
Similar Compounds:
Mevalonic Acid: The non-lactone form of DL-Mevalonic Acid Lactone, which exists in equilibrium with the lactone form.
Isopentenyl Pyrophosphate: A downstream product in the mevalonate pathway.
Farnesyl Pyrophosphate: Another intermediate in the pathway leading to the synthesis of cholesterol and other isoprenoids.
Uniqueness: DL-Mevalonic Acid Lactone is unique due to its lactone structure, which allows it to participate in specific chemical reactions that its non-lactone counterparts cannot. This structural feature also makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
1,4,7,9-tetrahydroimidazo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9-5-1-7-8(12-3-11-7)2-6(5)10-4-13-9/h3-4H,1-2H2,(H,11,12)(H,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIOXBJNTIAOFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC3=C1NC=N3)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



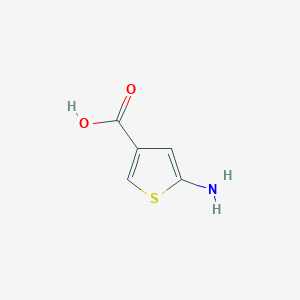
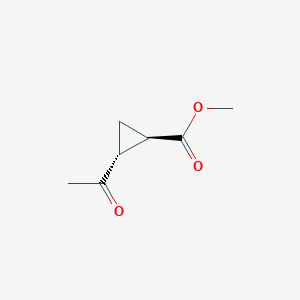
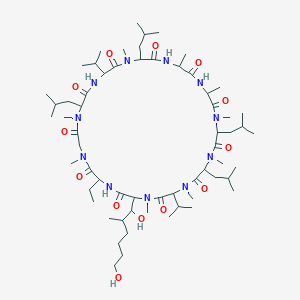
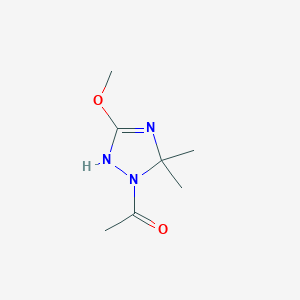
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
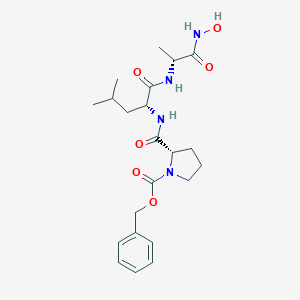
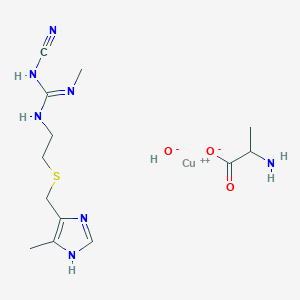

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
